Cas no 162272-59-5 (4-chloro-5-ethyl-6-methylpyrimidin-2-amine)
4-chloro-5-ethyl-6-methylpyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-5-ethyl-6-methyl-pyrimidin-2-ylamine
- 2-Amino-4-chlor-5-ethyl-6-methyl-pyrimidin
- 4-bromo-5-ethyl-2-thiophenecarboxylic acid
- 4-bromo-5-ethyl-thiophene-2-carboxylic Acid
- 4-chloro-5-ethyl-6-methylpyrimidin-2-amine
- 4-chloro-5-ethyl-6-methylpyrimidine-2-ylamine
- 5-Aethyl-4-brom-thiophen-2-carbonsaeure
- 5-Aethyl-4-chlor-6-methyl-pyrimidin-2-ylamin
- 5-ethyl-4-bromo-thiophene-2-carboxylic acid
- AC1MXIZB
- ALBB-000934
- CTK4I3142
- SBB020812
- STK313115
- SureCN1531502
- TIMTEC-BB SBB010533
- AKOS000300359
- SR-01000396924-1
- HMS2756L20
- CHEMBL1535685
- F0405-0843
- PYPBCCFJYPGJBA-UHFFFAOYSA-N
- 162272-59-5
- MLS000710925
- 2-Pyrimidinamine, 4-chloro-5-ethyl-6-methyl-
- DTXSID301323016
- 4-chloro-5-ethyl-6-methyl-pyrimidin-2-ylamine, AldrichCPR
- SCHEMBL3458103
- CS-0328602
- SR-01000396924
- SB55740
- DB-358093
- SMR000280702
-
- MDL: MFCD00219498
- Inchi: 1S/C7H10ClN3/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3,(H2,9,10,11)
- InChI Key: PYPBCCFJYPGJBA-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C)=NC(N)=N1)CC
Computed Properties
- Exact Mass: 171.056
- Monoisotopic Mass: 171.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 338.5±34.0 °C at 760 mmHg
- Flash Point: 158.5±25.7 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-chloro-5-ethyl-6-methylpyrimidin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-chloro-5-ethyl-6-methylpyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C251856-100mg |
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine |
162272-59-5 | 100mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C251856-500mg |
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine |
162272-59-5 | 500mg |
$ 275.00 | 2022-04-01 | ||
| TRC | C251856-1g |
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine |
162272-59-5 | 1g |
$ 435.00 | 2022-04-01 | ||
| Matrix Scientific | 018783-500mg |
4-Chloro-5-ethyl-6-methyl-pyrimidin-2-ylamine |
162272-59-5 | 500mg |
$188.00 | 2023-09-06 | ||
| Matrix Scientific | 018783-1g |
4-Chloro-5-ethyl-6-methyl-pyrimidin-2-ylamine |
162272-59-5 | 1g |
$308.00 | 2023-09-06 | ||
| Chemenu | CM379863-1g |
4-chloro-5-ethyl-6-methylpyrimidin-2-amine |
162272-59-5 | 95%+ | 1g |
$287 | 2023-02-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018783-500mg |
4-Chloro-5-ethyl-6-methyl-pyrimidin-2-ylamine |
162272-59-5 | 500mg |
3055.0CNY | 2021-07-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018783-1g |
4-Chloro-5-ethyl-6-methyl-pyrimidin-2-ylamine |
162272-59-5 | 1g |
5005.0CNY | 2021-07-05 | ||
| Life Chemicals | F0405-0843-0.25g |
4-chloro-5-ethyl-6-methylpyrimidin-2-amine |
162272-59-5 | 95%+ | 0.25g |
$342.0 | 2023-09-07 | |
| Life Chemicals | F0405-0843-0.5g |
4-chloro-5-ethyl-6-methylpyrimidin-2-amine |
162272-59-5 | 95%+ | 0.5g |
$361.0 | 2023-09-07 |
4-chloro-5-ethyl-6-methylpyrimidin-2-amine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 4-chloro-5-ethyl-6-methylpyrimidin-2-amine
Comprehensive Overview of 4-chloro-5-ethyl-6-methylpyrimidin-2-amine (CAS No. 162272-59-5): Properties, Applications, and Industry Insights
4-chloro-5-ethyl-6-methylpyrimidin-2-amine (CAS No. 162272-59-5) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique chloro-ethyl-methyl substitution pattern, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular structure, C7H10ClN3, offers versatile reactivity, making it a valuable building block for drug discovery and crop protection formulations.
In recent years, the demand for pyrimidine-based compounds has surged due to their role in developing kinase inhibitors and antiviral agents. Researchers particularly value 4-chloro-5-ethyl-6-methylpyrimidin-2-amine for its balanced lipophilicity and hydrogen-bonding capacity, which are essential for optimizing drug-target interactions. The compound's chloro group at the 4-position enables facile nucleophilic substitution reactions, while the ethyl and methyl groups contribute to steric tuning of derived molecules.
The synthesis of 162272-59-5 typically involves cyclization of appropriately substituted precursors, followed by selective chlorination. Advanced purification techniques like preparative HPLC ensure high purity (>98%) for research applications. Analytical data reveals characteristic 1H NMR signals at δ 2.25 (s, 3H, CH3), 1.25 (t, 3H, CH2CH3), and 6.85 (s, 1H, NH2), confirmed through LC-MS with m/z 171.05 [M+H]+. These spectral features aid in quality control during scale-up processes.
From an application perspective, this pyrimidine amine derivative shows promise in multiple domains. In medicinal chemistry, it serves as a precursor for tyrosine kinase inhibitors targeting cancer pathways. The agrochemical industry utilizes analogous structures in developing next-generation fungicides with improved environmental profiles. Recent patent literature (2022-2023) highlights its incorporation into novel heterocyclic scaffolds with enhanced bioactivity.
Environmental and regulatory aspects of 4-chloro-5-ethyl-6-methylpyrimidin-2-amine have been carefully evaluated. The compound demonstrates favorable biodegradation kinetics in OECD 301 tests, addressing growing concerns about persistent organic pollutants. Its eco-toxicity profile meets REACH standards, with aquatic EC50 values exceeding 100 mg/L, making it suitable for sustainable chemical development programs.
Market analytics indicate rising procurement of 162272-59-5 by CROs and CDMOs specializing in small molecule therapeutics. The global push for precision agriculture solutions has further driven demand from agrochemical formulators. Supply chain optimization remains crucial, as evidenced by recent investments in continuous flow synthesis platforms for such high-value intermediates.
Future research directions for this compound include exploration in PROTAC technology and covalent inhibitor design. Computational studies using AI-assisted molecular modeling predict promising modifications to enhance target selectivity. These developments align with industry trends toward fragment-based drug discovery and green chemistry principles.
For researchers handling 4-chloro-5-ethyl-6-methylpyrimidin-2-amine, proper storage at 2-8°C under inert atmosphere ensures stability. Material Safety Data Sheets recommend standard organic laboratory precautions, though the compound doesn't exhibit significant acute toxicity (oral LD50 >2000 mg/kg in rodent studies). Analytical methods for impurity profiling have been published in several ACS journal articles since 2020.
The intellectual property landscape surrounding CAS 162272-59-5 shows active patenting activity, particularly in combinatorial chemistry applications. Over 15 international patents filed since 2019 incorporate this scaffold, reflecting its strategic importance in structure-activity relationship studies. Licensing opportunities exist for novel derivatives addressing unmet medical needs in metabolic disorders and infectious diseases.
In conclusion, 4-chloro-5-ethyl-6-methylpyrimidin-2-amine represents a versatile tool for modern chemical research. Its balanced physicochemical properties, synthetic accessibility, and broad applicability position it as a key player in the development of next-generation bioactive compounds. As the scientific community continues to explore heterocyclic chemistry innovations, this pyrimidine derivative will likely maintain its relevance across multiple disciplines.
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